1-Methylindole-7-boronic acid
Overview
Description
1-Methylindole-7-boronic acid is a boronic acid derivative of 1-methylindole. Indole derivatives are significant in various fields due to their biological activities and applications in material chemistry. The boronic acid group in this compound makes it particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
1-Methylindole-7-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds, which can have various applications in fields such as pharmaceuticals, materials science, and chemical synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a wide range of conditions. Additionally, the stability of this compound suggests that it may be resistant to degradation under various environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as 1-Methylindole-7-boronic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindole-7-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-methylindole using boron reagents. The reaction typically employs palladium catalysts and proceeds under mild conditions. For instance, the palladium-catalyzed multicomponent reaction of indole boronic acids includes the 1,1-diarylation of terminal alkenes by means of boronic acids and aryldiazonium salts .
Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylindole-7-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophile used in the reaction.
Scientific Research Applications
1-Methylindole-7-boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
- 1-Methylindole-3-boronic acid
- 2-Methylindole-7-boronic acid
- Indole-7-boronic acid
Uniqueness: 1-Methylindole-7-boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the boronic acid group at the 7-position of the indole ring provides distinct chemical properties compared to other indole boronic acids .
Properties
IUPAC Name |
(1-methylindol-7-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSZQBBGYYIBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443380-07-1 | |
Record name | (1-methyl-1H-indol-7-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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